2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide
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Overview
Description
2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a urea linkage, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The urea linkage is then introduced through a reaction with an isocyanate derivative. The final step involves the substitution of the phenyl groups with chlorine and fluorine atoms, which can be achieved using halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage or reduction of the thiazole ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-chlorophenyl)ureido)-N-(4-methylbenzyl)-4-methylthiazole-5-carboxamide
- 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-ethylthiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-16(17(26)22-10-12-5-7-14(21)8-6-12)28-19(23-11)25-18(27)24-15-4-2-3-13(20)9-15/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFCQRYWNZLKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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